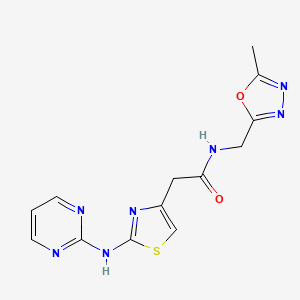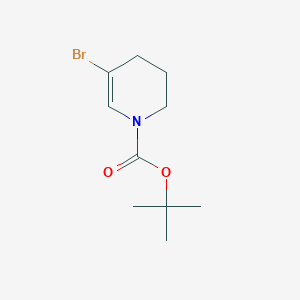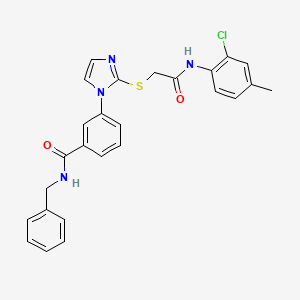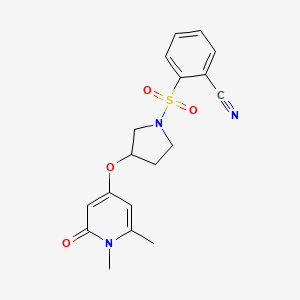![molecular formula C17H19N5O3 B2470983 2-{4-[(3,5-diméthyl-1H-pyrazol-1-yl)carbonyl]-1H-1,2,3-triazol-1-yl}-1-(2-méthoxyphényl)éthanol CAS No. 1987207-69-1](/img/structure/B2470983.png)
2-{4-[(3,5-diméthyl-1H-pyrazol-1-yl)carbonyl]-1H-1,2,3-triazol-1-yl}-1-(2-méthoxyphényl)éthanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-1H-1,2,3-triazol-1-yl}-1-(2-methoxyphenyl)ethanol” is a complex organic molecule that contains several functional groups, including a pyrazole ring, a triazole ring, a carbonyl group, and an ethanol group . The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications in various fields .
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, it’s likely that it could be synthesized through a series of reactions involving the formation of the pyrazole and triazole rings, followed by the introduction of the carbonyl and ethanol groups . The synthesis would likely require careful control of reaction conditions to ensure the correct formation of these rings and groups .Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is likely to be quite complex. The presence of both pyrazole and triazole rings suggests a polycyclic structure, while the carbonyl and ethanol groups are likely to add further complexity . The exact structure would need to be confirmed through techniques such as X-ray crystallography .Chemical Reactions Analysis
The presence of the pyrazole and triazole rings in this compound suggests that it might participate in a variety of chemical reactions. These could include reactions involving the nitrogen atoms in the rings, as well as reactions involving the carbonyl and ethanol groups .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its complex structure and the presence of multiple functional groups. For example, the presence of the ethanol group could potentially make the compound soluble in both polar and non-polar solvents .Applications De Recherche Scientifique
- Les dérivés de l'imidazole ont démontré des effets antibactériens et antimycobactériens. Par exemple, des composés comme le 6-(4-phényl substitué)-2-(3,5-diméthyl-1H-pyrazol-1-yl)imidazo[2,1-b][1,3,4]thiadiazole ont montré une activité antituberculeuse puissante contre les souches de Mycobacterium tuberculosis .
- Les composés contenant du pyrazole, y compris les dérivés de l'imidazole, ont montré des activités antileishmaniennes et antimalariques prometteuses. Ces composés sont d'intérêt pour lutter contre les maladies parasitaires .
- Certains dérivés de l'imidazole présentent des propriétés anti-inflammatoires et antioxydantes, ce qui pourrait être pertinent pour les interventions thérapeutiques .
- Bien que des recherches supplémentaires soient nécessaires, les composés à base d'imidazole ont été explorés pour leurs effets antitumoraux potentiels .
- Certains dérivés de l'imidazole ont démontré des effets antidiabétiques et antiallergiques, suggérant leur utilité dans la gestion de ces affections .
- Les médicaments contenant de l'imidazole, tels que l'oméprazole et le pantoprazole, sont utilisés comme agents anti-ulcéreux .
- L'imidazole sert de composant central dans des produits naturels comme l'histidine, la purine et l'histamine. Il joue également un rôle dans les structures basées sur l'ADN .
Activité antibactérienne et antimycobactérienne
Propriétés antileishmaniennes et antimalariques
Effets anti-inflammatoires et antioxydants
Potentiel antitumoral
Activités antidiabétiques et antiallergiques
Activité ulcérogène
Structures basées sur l'ADN et synthèse de l'histidine
Autres applications cliniques
Orientations Futures
Given the potential biological activity of compounds containing pyrazole and triazole rings, this compound could be of interest for future research in medicinal chemistry or related fields . Further studies could also explore its physical and chemical properties, and how these properties could be exploited for various applications .
Propriétés
IUPAC Name |
(3,5-dimethylpyrazol-1-yl)-[1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]triazol-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O3/c1-11-8-12(2)22(19-11)17(24)14-9-21(20-18-14)10-15(23)13-6-4-5-7-16(13)25-3/h4-9,15,23H,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJLFFYZXRFUMQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(=O)C2=CN(N=N2)CC(C3=CC=CC=C3OC)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
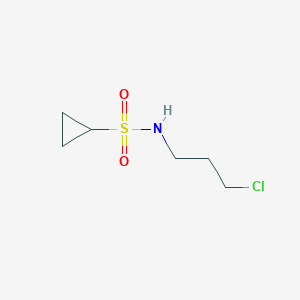


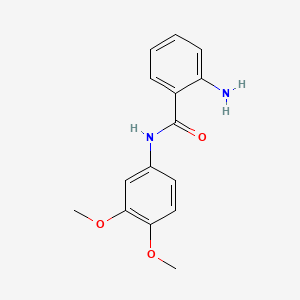
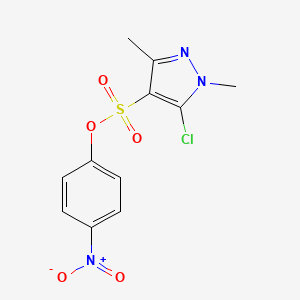
![1-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2,2,2-trifluoro-1-ethanone](/img/structure/B2470909.png)
![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(3,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide](/img/structure/B2470911.png)
![Ethyl 5,5,7,7-tetramethyl-2-[(3-nitrobenzoyl)amino]-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2470912.png)
